(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, the chloro and fluoro groups might be susceptible to substitution reactions, and the pyrrolidinyl group might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Crystal Structure Analysis
The molecular structure of compounds similar to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has been characterized using X-ray diffraction (XRD) studies. For example, Lakshminarayana et al. (2009) synthesized and characterized a related compound spectroscopically, confirming its crystal structure through XRD (Lakshminarayana et al., 2009).
Synthesis and Molecular Structure
Compounds with structural similarities to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and analyzed for their molecular structure using various spectroscopic techniques and density functional theory (DFT). Huang et al. (2021) conducted a study on related compounds, which provides insights into their synthesis and conformational analysis (Huang et al., 2021).
Development of Solution Formulations
Research into the development of solution formulations for compounds structurally related to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has been conducted. Burton et al. (2012) investigated in vitro and in vivo formulations for a poorly water-soluble compound with potential clinical applications (Burton et al., 2012).
Synthesis and Screening of Analogues
The synthesis and biological evaluation of analogues to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone have been explored. Ravula et al. (2016) synthesized novel derivatives and evaluated them for their biological activities, providing a foundation for understanding the potential applications of such compounds (Ravula et al., 2016).
Spectroscopic Characterization and Biological Activity
Research has been conducted on the spectroscopic characterization and biological activity of organotin(IV) complexes derived from compounds similar to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone. Singh et al. (2016) explored the antimicrobial activities of these complexes, providing insight into their potential applications in medicinal chemistry (Singh et al., 2016).
Molecular Docking and Antimicrobial Activity
The molecular docking and antimicrobial activity of compounds structurally related to (2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone have been studied. Sivakumar et al. (2021) conducted a study on a specific molecule, providing insights into its structure, spectroscopic properties, and potential as an antimicrobial agent (Sivakumar et al., 2021).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. These might include further studies to better understand its physical and chemical properties, investigations into its potential uses, and development of methods for its safe and efficient production .
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FN2O2/c17-11-2-1-3-13(19)15(11)16(22)21-7-5-10(9-21)23-14-4-6-20-8-12(14)18/h1-4,6,8,10H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMPCJRCQISNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone |
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